molecular formula C11H22ClNO B1379633 1-(2-Methylpentyl)piperidin-4-one hydrochloride CAS No. 1803605-15-3

1-(2-Methylpentyl)piperidin-4-one hydrochloride

Cat. No. B1379633
M. Wt: 219.75 g/mol
InChI Key: DHZRVIQHGOFKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpentyl)piperidin-4-one hydrochloride, also known as MPPH, is a synthetic organic compound that has been used in a variety of scientific research experiments. It is a white, crystalline solid with a molecular weight of 183.66 g/mol. MPPH has a melting point of 140-142°C, and it is soluble in water, ethanol, and other organic solvents. MPPH is an important intermediate for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis and Structural Insights

  • The synthesis and structural analysis of various piperidin-4-one derivatives have been extensively studied. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime and its structural characterization revealed a nonplanar molecule with the piperidine exhibiting a chair conformation, adding to the understanding of the molecular structure of similar compounds (Xue Si-jia, 2011).

Bioactivity and Medicinal Chemistry

  • A series of 2,6-diaryl-3-methyl-4-piperidones, resembling the core structure of 1-(2-Methylpentyl)piperidin-4-one hydrochloride, were synthesized and evaluated for their bioactivity. This research demonstrated their potential in analgesic, local anesthetic, and antifungal activities, highlighting the bioactive potential of piperidin-4-one derivatives (N. Rameshkumar et al., 2003).

  • Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized and demonstrated significant antioxidant and antimicrobial potential, indicating the versatility of piperidin-4-one derivatives in developing new therapeutic agents (S. T. Harini et al., 2014).

  • The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as anticancer agents revealed promising anticancer activity, suggesting the potential of piperidin-4-one derivatives in cancer treatment (A. Rehman et al., 2018).

Crystallography and Molecular Structure

  • Detailed crystallographic studies have been conducted on piperidin-4-one derivatives, such as 4-carboxypiperidinium chloride, providing valuable insights into the molecular and crystal structure, which is crucial for understanding the chemical behavior and potential applications of these compounds (M. Szafran et al., 2007).

  • The synthesis and molecular structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate, stabilized by hydrogen bonding and C-H…π interactions, showcases the intricate molecular interactions and stability of piperidin-4-one derivatives (I. Khan et al., 2013).

  • The study of cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride provides an understanding of molecular interactions and the crystal structure, offering insights into the stability and potential applications of related piperidin-4-one derivatives (Z. Dega-Szafran et al., 2006).

properties

IUPAC Name

1-(2-methylpentyl)piperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-3-4-10(2)9-12-7-5-11(13)6-8-12;/h10H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZRVIQHGOFKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CN1CCC(=O)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpentyl)piperidin-4-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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